hSMG-1 inhibitor 11e
Overview
Description
hSMG-1 inhibitor 11e is a potent and selective inhibitor of the hSMG-1 kinase. This compound has an IC50 value of less than 0.05 nanomolar, demonstrating its high efficacy. It shows over 900-fold selectivity for hSMG-1 compared to other kinases such as mTOR, PI3Kα/γ, and CDK1/CDK2 .
Preparation Methods
The synthesis of hSMG-1 inhibitor 11e involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a pyrimidine derivative, which is then coupled with a pyridine derivative. . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
hSMG-1 inhibitor 11e undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
hSMG-1 inhibitor 11e has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of hSMG-1 kinase in various biochemical pathways.
Biology: It helps in understanding the mechanisms of nonsense-mediated RNA decay and cellular responses to genotoxic stress.
Medicine: It is being investigated for its potential use in cancer treatment due to its ability to modulate cellular stress responses and RNA surveillance pathways.
Industry: It is used in the development of new therapeutic agents targeting hSMG-1 kinase
Mechanism of Action
hSMG-1 inhibitor 11e exerts its effects by selectively inhibiting the hSMG-1 kinase. This inhibition disrupts the kinase’s role in nonsense-mediated RNA decay and cellular genotoxic stress response pathways. The molecular targets of this compound include the hSMG-1 kinase itself, which is involved in the phosphorylation of key proteins in these pathways .
Comparison with Similar Compounds
hSMG-1 inhibitor 11e is unique due to its high selectivity and potency for hSMG-1 kinase. Similar compounds include:
hSMG-1 inhibitor 11j: This compound is also a potent and selective inhibitor of hSMG-1 kinase but has a slightly higher IC50 value of 0.11 nanomolar.
Other kinase inhibitors: Compounds targeting mTOR, PI3Kα/γ, and CDK1/CDK2, but these have significantly lower selectivity for hSMG-1 kinase compared to this compound
Properties
IUPAC Name |
1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFHDVOENOAIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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